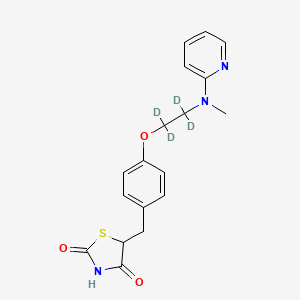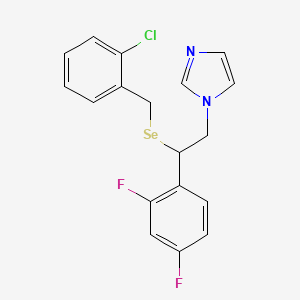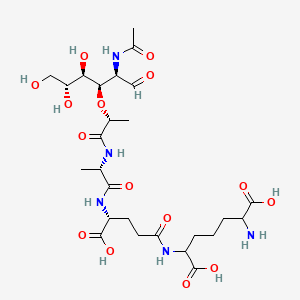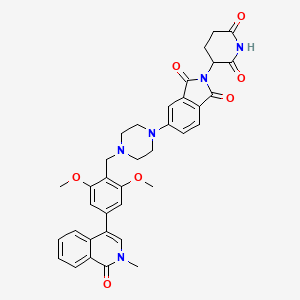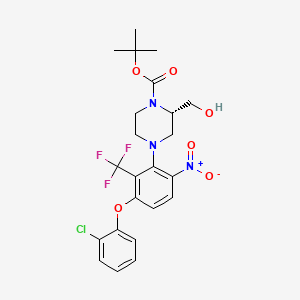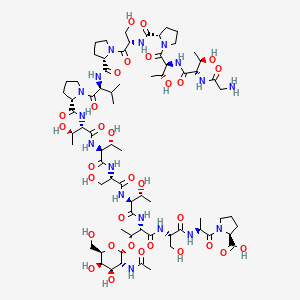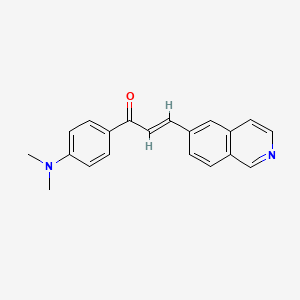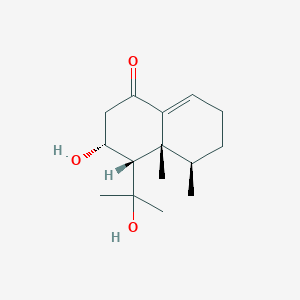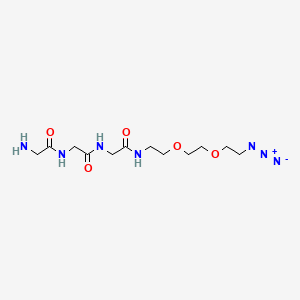
Gly-Gly-Gly-PEG2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Gly-Gly-PEG2-azide is a compound composed of three glycine residues, a polyethylene glycol (PEG2) chain, and an azide group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. The azide group allows for easy conjugation to other molecules through click chemistry, making it a versatile tool in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-Gly-PEG2-azide typically involves the following steps:
Peptide Synthesis: The three glycine residues are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
PEGylation: The PEG2 chain is attached to the peptide through a coupling reaction.
Azidation: The terminal hydroxyl group of the PEG2 chain is converted to an azide group using sodium azide in the presence of a suitable catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is used to produce the glycine tripeptide.
PEGylation and Azidation: The PEG2 chain is attached, and the azide group is introduced using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Gly-Gly-Gly-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyst, alkyne, and appropriate solvents (e.g., dimethyl sulfoxide).
Substitution Reactions: Sodium azide, suitable nucleophiles, and solvents
Major Products:
1,2,3-Triazoles: Formed through click chemistry.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Gly-Gly-Gly-PEG2-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Gly-Gly-Gly-PEG2-azide involves its role as a linker in bioconjugation:
Molecular Targets: The azide group targets alkynes through click chemistry, forming stable triazole linkages.
Pathways Involved: The formation of 1,2,3-triazoles through click chemistry is a key pathway, enabling the conjugation of drugs to antibodies or other biomolecules
Comparison with Similar Compounds
Gly-Gly-Gly-PEG2-Alkyne: Similar structure but with an alkyne group instead of an azide.
Gly-Gly-Gly-PEG2-Amine: Contains an amine group instead of an azide.
Gly-Gly-Gly-PEG2-Carboxyl: Features a carboxyl group instead of an azide
Uniqueness: Gly-Gly-Gly-PEG2-azide is unique due to its azide group, which allows for efficient and selective conjugation through click chemistry. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .
Properties
Molecular Formula |
C12H23N7O5 |
|---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22) |
InChI Key |
CLBIQTQAFPDAKO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


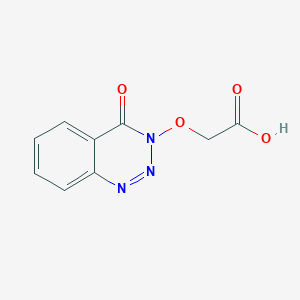
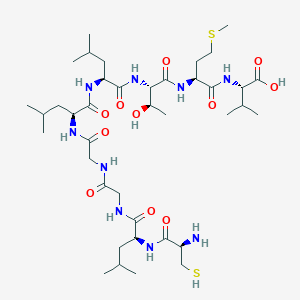
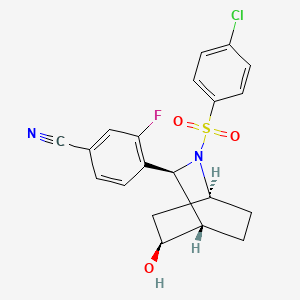
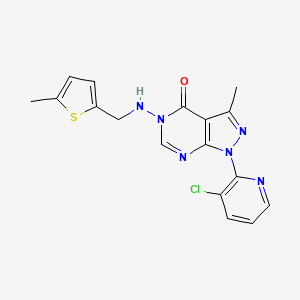
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
